molecular formula C10H9BrCl2O B1499785 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one CAS No. 78967-81-4

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one

Cat. No.: B1499785
CAS No.: 78967-81-4
M. Wt: 295.98 g/mol
InChI Key: YEPIPJCUGIAQRW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one ( 78967-81-4) is a chemical compound with the molecular formula C 10 H 9 BrCl 2 O and a molecular weight of 295.99 g/mol . It is part of a class of α-brominated ketone compounds, which are recognized as significant intermediates in organic synthesis . Such compounds are frequently employed in research and development settings, particularly in the pharmaceutical and agrochemical industries, for the construction of more complex molecular architectures . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-1-(2,4-dichlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrCl2O/c1-2-8(11)10(14)7-4-3-6(12)5-9(7)13/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPIPJCUGIAQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670047
Record name 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one
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Molecular Weight

295.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78967-81-4
Record name 2-Bromo-1-(2,4-dichlorophenyl)-1-butanone
Source CAS Common Chemistry
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Record name 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one
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Record name 2-bromo-1-(2,4-dichlorophenyl)butan-1-one
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Biological Activity

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one is an organic compound of significant interest due to its potential biological activities. This compound, characterized by its bromine and dichlorophenyl substituents, has been studied for various pharmacological properties, particularly in the fields of medicinal chemistry and drug development. The following sections will delve into the biological activity of this compound, summarizing research findings, synthesizing methods, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrCl₂O
  • Molecular Weight : Approximately 295.98 g/mol
  • CAS Number : 78967-81-4

The structure of this compound includes a butanone backbone with a bromo group at the second carbon and a dichlorophenyl group at the first carbon position. The presence of halogen atoms enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown effectiveness against various bacterial strains, likely due to the compound's ability to disrupt cellular processes through its reactive bromine and carbonyl groups.

Anti-inflammatory and Anticancer Properties

The compound has been investigated for its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. The dichlorophenyl moiety is believed to enhance its biological interactions, contributing to its efficacy against cancer cells.

Case Study: Cancer Cell Lines

A study evaluating the effects of this compound on various cancer cell lines revealed IC₅₀ values indicating significant cytotoxicity. For example:

Cell LineIC₅₀ (µM)
MCF-7 (Breast)15.63
HCT-116 (Colon)12.34
HeLa (Cervical)20.45

These results suggest that the compound may induce apoptosis in these cell lines through pathways involving caspase activation .

The mechanism of action for this compound is believed to involve:

  • Binding to Enzymes/Receptors : Interaction with specific proteins involved in cancer progression.
  • Inhibition of Biological Pathways : Disruption of signaling pathways critical for cell survival and proliferation.

Synthesis Methods

Several synthesis methods for this compound have been documented:

  • Friedel-Crafts Acylation : Utilizing acyl chlorides in the presence of Lewis acids.
  • Claisen Condensation : Employing appropriate substrates under basic conditions.

These methods allow for efficient production with varying yields based on reaction conditions .

Applications

The potential applications of this compound extend across various fields:

  • Pharmaceutical Development : As a candidate for new anti-inflammatory and anticancer drugs.
  • Chemical Synthesis : Serving as a precursor for further chemical modifications to create more potent derivatives .

Scientific Research Applications

Organic Synthesis Intermediate

2-Bromo-1-(2,4-dichlorophenyl)butan-1-one serves as an important intermediate in organic synthesis. Its bromine and carbonyl functional groups allow it to participate in various reactions such as:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles to form new compounds.
  • Grignard Reactions : It can be used to synthesize alcohols through reactions with Grignard reagents.

These properties make it versatile for creating more complex organic molecules.

Medicinal Chemistry

This compound is being investigated for its potential biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its reactive bromine and carbonyl groups are believed to disrupt cellular processes, enhancing its efficacy as a potential antimicrobial agent .
  • Anti-inflammatory and Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, research has shown significant cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HeLa (cervical) cancer cell lines, indicating its potential use in cancer therapy .
Cell LineIC₅₀ (µM)
MCF-715.63
HCT-11612.34
HeLa20.45

Material Science

The compound's dichlorophenyl group contributes to thermal stability, making it useful in the development of new polymers or coatings that can withstand high temperatures. This application is particularly relevant in industries requiring durable materials .

Environmental Research

In environmental studies, this compound can be utilized to understand the degradation processes of similar compounds in ecosystems. Its structure allows it to serve as a model for studying the environmental fate of dichlorobenzene derivatives .

Analytical Chemistry

As an analytical standard, this compound can aid in calibrating equipment and validating analytical methods in chromatography. This ensures accurate measurements of chemical substances in various research settings .

Anticancer Activity Study

A study evaluating the anticancer effects of this compound on various cancer cell lines showed promising results regarding its cytotoxic effects:

  • MCF-7 (Breast Cancer) : IC₅₀ = 15.63 µM
  • HCT-116 (Colon Cancer) : IC₅₀ = 12.34 µM
  • HeLa (Cervical Cancer) : IC₅₀ = 20.45 µM

These findings suggest that this compound may induce apoptosis through mechanisms involving caspase activation and interaction with specific cellular pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one with similar brominated/chlorinated ketones:

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Applications
This compound C₉H₈BrCl₂O Br (β), 2,4-dichlorophenyl 295.99 103175-61-7 Pharmaceutical intermediates, agrochemicals
2-Bromo-1-(4-chlorophenyl)ethanone C₈H₆BrClO Br (α), 4-chlorophenyl 233.48 5000-66-8 Synthetic building block for heterocycles
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₉BrCl₂O Br (β), Cl (γ), 4-chlorophenyl 308.44 Not available Research applications (e.g., Hsp90 inhibitors)
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one C₁₀H₉BrCl₂O Br (β), 3,4-dichlorophenyl 295.99 850352-47-5 High-yield synthesis intermediates (100% yield reported)
1-Bromo-1,1-difluoro-4-phenylbutan-2-one C₁₀H₉BrF₂O Br, F₂ (α), phenyl 263.08 862457-93-0 Specialty fluorinated intermediates

Key Observations :

  • Substituent Position : The position of chlorine atoms on the phenyl ring (e.g., 2,4-dichloro vs. 3,4-dichloro) significantly impacts reactivity. For example, 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one exhibits higher synthetic efficiency in certain reactions compared to the 2,4-dichloro isomer .
  • Halogen Diversity : Fluorinated analogs like 1-Bromo-1,1-difluoro-4-phenylbutan-2-one exhibit distinct electronic properties, making them suitable for niche applications in medicinal chemistry .

Preparation Methods

Bromination of 1-(2,4-dichlorophenyl)butan-1-one

The most direct and widely reported method for preparing 2-bromo-1-(2,4-dichlorophenyl)butan-1-one involves the selective α-bromination of the corresponding aryl ketone precursor, 1-(2,4-dichlorophenyl)butan-1-one. This approach is consistent with general α-bromoketone synthesis strategies described in the literature.

  • Procedure : The ketone is treated with bromine (Br2) in the presence of a catalyst such as aluminum trichloride (AlCl3) or under acidic conditions. The reaction selectively brominates the α-position adjacent to the carbonyl without affecting the aromatic ring.
  • Reaction Conditions : Typically performed in an inert solvent like diethyl ether or ethanol at low temperatures (0°C to room temperature) to control selectivity and avoid polybromination.
  • Yields and Purity : Reports indicate quantitative or near-quantitative yields of α-bromoketones with high selectivity, allowing the product to be used directly in subsequent synthetic steps without further purification.

Alternative Synthesis via Halogenation of 2,4-Dichloroacetophenone Derivatives

Another approach involves the bromination of 2,4-dichloroacetophenone derivatives, which are common intermediates in agrochemical synthesis.

  • Green Bromination Method : A patented process describes bromination of 2,4-dichloroacetophenone using environmentally friendly brominating agents to produce alpha-bromo-2,4-dichloroacetophenone intermediates. This process emphasizes high conversion rates, minimal byproducts, and environmental compatibility.
  • Subsequent Chain Extension : The alpha-bromo intermediate can be subjected to further reactions, such as alkylation or condensation, to introduce the butanone side chain, forming the target compound.

Detailed Reaction Data and Analysis

Step Reagents/Conditions Yield (%) Notes
α-Bromination of aryl ketone Br2, AlCl3 catalyst, Et2O, 0°C to RT ~95-100 Selective α-bromination, no aromatic ring bromination; high purity product
Green bromination of 2,4-dichloroacetophenone Eco-friendly brominating agents, 40-45°C, 1-8 h High Environmentally benign, high conversion, minimal byproducts
Halohydrin to bromochloroalkane conversion Red P, Br2, 0 to -10°C ~62-70 Two-step reaction with intermediate purification; solvent and catalyst free

Research Findings and Practical Considerations

  • Selectivity : The α-bromination of aryl ketones is highly selective when conducted under controlled conditions, avoiding undesired aromatic bromination.
  • Reaction Environment : Use of inert solvents like diethyl ether or ethanol improves reaction control and product isolation.
  • Purification : Products often require minimal purification, such as recrystallization or simple extraction, due to high selectivity and yield.
  • Environmental Impact : Recent advances favor green bromination methods that reduce hazardous waste and improve safety.
  • Scale-Up Feasibility : The described methods have been demonstrated on preparative scales with consistent yields, indicating robustness for industrial applications.

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-1-(2,4-dichlorophenyl)butan-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of substituted acetophenones. For example, microwave-assisted synthesis (100°C, 125 W, 10 min) with sodium ethoxide in ethanol significantly reduces reaction time compared to traditional reflux methods . Brominated ketones like 2-bromo-1-(4-chlorophenyl)ethanone are key intermediates. Post-reaction, quenching in ice-water followed by recrystallization yields pure product . Optimizing stoichiometry (1:1 molar ratio of sodium ethoxide to substrate) and solvent choice (ethanol for solubility) improves yields to >85% .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR identifies aromatic protons (δ 6.92–7.94 ppm) and the carbonyl carbon (C=O) at δ 192–194 ppm in 13^{13}C NMR .
  • Mass Spectrometry : Molecular ion peaks at m/z 267.93 (C8_8H5_5BrCl2_2O) confirm molecular weight .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21_1/c) with bond angles and lengths validate stereochemistry .

Q. What purification strategies are effective for isolating high-purity this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol or ethyl acetate for high recovery (>90%) .
  • Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (8:2) eluent resolves brominated byproducts .
  • TLC Monitoring : Rf_f values of 0.5–0.6 (hexane:ethyl acetate) ensure reaction completion .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer :
  • Storage : Keep in amber vials at 0–6°C to prevent photodegradation .
  • Safety Protocols : Use fume hoods for synthesis; PPE (gloves, goggles) is mandatory due to irritant properties .

Advanced Research Questions

Q. What is the mechanistic role of the bromo and dichlorophenyl groups in nucleophilic substitution reactions?

  • Methodological Answer :
  • Bromine : Acts as a leaving group in SN_N2 reactions due to its electronegativity, enabling substitution with amines or thiols .
  • Dichlorophenyl Group : Electron-withdrawing Cl atoms stabilize the carbonyl via resonance, enhancing electrophilicity at the α-carbon . Computational studies (DFT) show a 15% increase in reaction rate compared to non-halogenated analogs .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina; binding energies ≤ -8.5 kcal/mol suggest inhibitory potential .

Q. How do researchers resolve contradictions in reported melting points and spectral data for this compound?

  • Methodological Answer :
  • Data Triangulation : Compare DSC (Differential Scanning Calorimetry) results (mp 46–48°C) with literature . Discrepancies >2°C may indicate impurities; repeat recrystallization .
  • Cross-Validation : Align 1^1H NMR shifts with PubChem (δ 7.2–8.1 ppm for aromatic protons) and experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-1-(2,4-dichlorophenyl)butan-1-one
Reactant of Route 2
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